molecular formula C15H14ClN3OS B11011967 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11011967
M. Wt: 319.8 g/mol
InChI Key: NSZMAPXYHRDBAA-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (CAS: 95059-41-9) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₃OSCl and a molecular weight of 319.809 g/mol . Its structure comprises a benzothiophene core substituted with a chlorine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to a 3-(1H-imidazol-1-yl)propyl chain, introducing an imidazole moiety. PubChem CID: 3152639 .

Properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

3-chloro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H14ClN3OS/c16-13-11-4-1-2-5-12(11)21-14(13)15(20)18-6-3-8-19-9-7-17-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,18,20)

InChI Key

NSZMAPXYHRDBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated benzothiophene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene or imidazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure, which includes an imidazole ring known for interacting with various enzymes and receptors, suggests possible applications in treating diseases such as cancer and infections.

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing imidazole moieties demonstrate selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that related compounds exhibit activity against pathogens, including Mycobacterium tuberculosis, indicating that further exploration of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide could yield promising results in combating resistant strains of bacteria .

Material Science

The electronic properties of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide make it a candidate for applications in material science, particularly in the development of organic semiconductors and conductive polymers.

Organic Electronics

Due to its unique benzothiophene core, the compound can be utilized in organic photovoltaic devices and light-emitting diodes (OLEDs). The ability to tune its electronic properties through structural modifications allows researchers to optimize its performance in these applications.

Biological Research

In biological research, this compound serves as a valuable tool for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Cores and Substituents

The following compounds share key features with the target molecule, such as imidazole-containing side chains, carboxamide linkages, or halogen substitutions, but differ in core heterocycles or functional groups (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (Target) Benzothiophene - Cl at 3-position
- Imidazole-propyl carboxamide
319.809 Combines benzothiophene’s aromaticity with imidazole’s hydrogen-bonding capacity.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxole - Benzodioxole core
- Hydrazinecarboxamide
Not reported Features an (E)-configured imine and hydrazinecarboxamide, validated via X-ray .
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride Benzothiazole + Benzodioxine - Fluorine substitution
- Hydrochloride salt
Not reported Benzothiazole and dihydrobenzodioxine enhance π-π stacking potential; salt improves solubility .
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide Thiophene - Br at 4,5-positions Not reported Bromine atoms increase steric bulk and electronegativity, altering reactivity .
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide Benzimidazole - Dichlorophenyl group
- Branched alkyl chain
Not reported Benzimidazole core offers distinct hydrogen-bonding and metal-coordination sites .
N-(2-Chloro-6-methylphenyl)-2-[3-[[3-(1H-imidazol-1-yl)-5-thiazolecarboxamidoyl]propyl]amino]phenylamine sulfonyl Thiazole + Sulfonyl - Sulfonyl group
- Thiazolecarboxamidoyl
Not reported Sulfonyl group enhances acidity and potential for ionic interactions .
3-Chloro-N-cyclopropyl-1-benzothiophene-2-carboxamide Benzothiophene - Cyclopropyl amine 251.7319 Cyclopropyl group reduces steric hindrance compared to imidazole-propyl chain .

Key Differences and Implications

Heterocyclic Core Modifications :

  • The benzothiophene core in the target compound (vs. benzodioxole or benzothiazole ) influences aromatic stacking and electronic properties. Benzothiophene’s sulfur atom may enhance lipophilicity compared to oxygen-containing cores .
  • Substitution of benzothiophene with thiazole (as in ) introduces additional nitrogen atoms, altering polarity and binding specificity.

Functional Group Variations :

  • The imidazole-propyl chain in the target compound is replaced with a cyclopropyl group in , significantly reducing hydrogen-bonding capacity and steric bulk.
  • Halogen Substitutions : Chlorine in the target compound vs. bromine in affects electronegativity and van der Waals interactions. Fluorine in may enhance metabolic stability.

Salt Forms and Solubility :

  • The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound .

Synthesis and Characterization :

  • The target compound’s synthesis likely involves condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine, analogous to methods used for and .
  • Single-crystal X-ray diffraction, as employed for , is a standard technique for confirming the stereochemistry of such compounds .

Biological Activity

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (referred to as Compound A) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique structure that combines a benzothiophene moiety with an imidazole side chain. Its chemical formula is C15H16ClN3OC_{15}H_{16}ClN_{3}O and it has a molecular weight of approximately 287.76 g/mol. The presence of chlorine and nitrogen heterocycles contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and benzothiophene structures. For instance, derivatives of imidazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to Compound A demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (μg/ml)
Compound AS. aureus2
Compound BE. coli4
Compound CPseudomonas aeruginosa8

Antiviral Activity

The antiviral potential of nitrogenous heterocycles, including imidazole derivatives, has been widely documented. Compound A's structure suggests it may interact with viral proteins, potentially inhibiting their function. In vitro studies have indicated that similar compounds exhibit antiviral effects against various viruses, although specific data for Compound A is limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like Compound A. The presence of the imidazole ring is essential for enhancing antimicrobial properties, while modifications to the benzothiophene core can significantly affect potency and selectivity. For example, the introduction of different substituents at the 2-position of the benzothiophene ring has been shown to modulate activity against specific pathogens .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of derivatives based on Compound A to evaluate their biological activities. The synthesized compounds were tested for antibacterial efficacy using standard methods against a panel of pathogens. Results indicated that certain modifications led to increased potency, particularly in compounds with additional halogen substitutions .

Case Study 2: Clinical Relevance

A clinical study investigated the potential use of imidazole-based compounds in treating infections caused by resistant bacterial strains. Although Compound A was not directly tested in clinical settings, its structural analogs showed promising results in reducing infection rates in patients with severe bacterial infections .

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